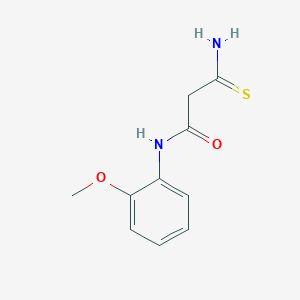
3-amino-N-(2-methoxyphenyl)-3-thioxopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Activity
Research has revealed the potential anticancer properties of compounds related to 3-amino-N-(2-methoxyphenyl)-3-thioxopropanamide. A study focused on a series of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which showed significant anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, indicating the potential of these compounds in cancer treatment (Tumosienė et al., 2020).
Antibacterial Activity
This compound derivatives have also shown promising antibacterial properties. A study reported the synthesis of related compounds demonstrating significant antibacterial activity against various strains of microorganisms, including Staphylococcus aureus and Escherichia coli, suggesting their potential as antibacterial agents (Osarumwense, 2022).
Flotation Performance in Mineral Processing
In the field of mineral processing, derivatives of this compound have been synthesized and used as flotation collectors. These compounds have demonstrated superior flotation performance and selectivity in the separation of minerals like chalcopyrite and sphalerite, indicating their potential application in the mining industry (Jia et al., 2020).
Antimicrobial Activity
Another study synthesized a range of 2-(6-methoxy-2-naphthyl)propionamide derivatives, related to this compound, demonstrating significant antibacterial and antifungal activities. These findings highlight the potential of such derivatives in the development of new antimicrobial agents (Helal et al., 2013).
Mechanism of Action
Target of Action
Similar compounds like acetamide are known to interact with proteins such as theAliphatic amidase expression-regulating protein .
Biochemical Pathways
Based on the known targets of similar compounds, it’s possible that this compound could influence pathways related toamidase activity .
Pharmacokinetics
Similar compounds like acetamide have been found to have certain pharmacokinetic properties
Result of Action
Based on the known targets of similar compounds, it’s possible that this compound could influence cellular processes related toamidase activity .
Properties
IUPAC Name |
3-amino-N-(2-methoxyphenyl)-3-sulfanylidenepropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-14-8-5-3-2-4-7(8)12-10(13)6-9(11)15/h2-5H,6H2,1H3,(H2,11,15)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEINGNTXFINYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2435068.png)
![3-[[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2435069.png)

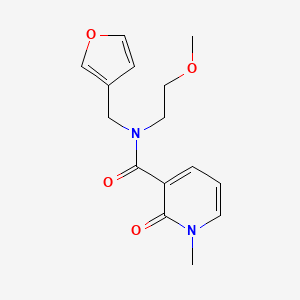

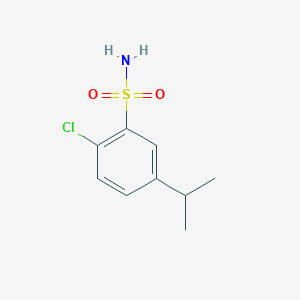
![8-(3-(benzyl(methyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435079.png)
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B2435080.png)
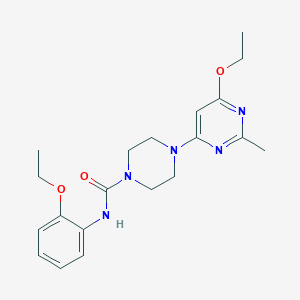

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2435084.png)
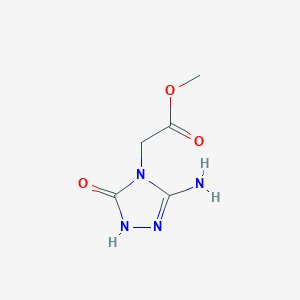
![[(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2435089.png)
![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2435091.png)
